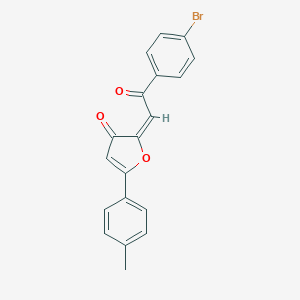![molecular formula C19H22N2O4 B236425 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as MMMPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMMPB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves its binding to the dopamine D3 receptor. This compound acts as an antagonist of this receptor, which means that it blocks the action of dopamine at this site. This, in turn, leads to a decrease in dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This compound has also been shown to reduce the expression of certain genes that are involved in drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it is a selective antagonist of the dopamine D3 receptor. This means that it can be used to study the specific role of this receptor in a variety of physiological and pathological processes. One limitation of using this compound is that it has a relatively short half-life, which means that it must be administered frequently in animal studies.
Direcciones Futuras
There are several future directions for the study of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One direction is to explore its potential use as a treatment for drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound could be used to study the role of the dopamine D3 receptor in other physiological processes, such as learning and memory.
Métodos De Síntesis
The synthesis of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-methoxy-N-(5-methoxy-2-nitrophenyl)benzamide with morpholine in the presence of palladium on carbon as a catalyst. The reaction is carried out in anhydrous ethanol, and the product is purified through recrystallization from ethanol. The yield of this compound is typically around 70%.
Aplicaciones Científicas De Investigación
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been used extensively in scientific research as a tool to study the function of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound has been shown to be a selective antagonist of the dopamine D3 receptor, and as such, it has been used to study the role of this receptor in a variety of physiological and pathological processes.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-5-3-14(4-6-15)19(22)20-17-13-16(24-2)7-8-18(17)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Clave InChI |
NFCWIDXXWCRHLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236408.png)
![methyl 7-(hydroxymethyl)-2,4a,5,7a-tetrahydro-1H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B236409.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)